(4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
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Overview
Description
(4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by its unique structure, which includes a naphthyridine moiety and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthyridine Moiety: This step involves the coupling of the oxazole ring with a naphthyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Addition of Phenyl Groups: The phenyl groups can be introduced through various methods, including Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. It has shown promise in the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrothiazole: Similar structure but contains a sulfur atom instead of an oxygen atom.
(4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydroimidazole: Contains a nitrogen atom instead of an oxygen atom in the ring.
Uniqueness
The uniqueness of (4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole lies in its specific combination of the naphthyridine moiety and the oxazole ring, along with the presence of two phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4S,5R)-2-(1,8-naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-3-8-16(9-4-1)20-21(17-10-5-2-6-11-17)27-23(26-20)19-14-13-18-12-7-15-24-22(18)25-19/h1-15,20-21H/t20-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAZQMUSVIVHCY-LEWJYISDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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